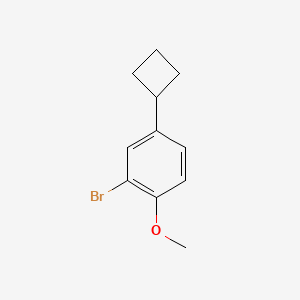

2-Bromo-4-cyclobutyl-1-methoxybenzene

Description

2-Bromo-4-cyclobutyl-1-methoxybenzene is a substituted benzene derivative featuring a bromine atom at the 2-position, a methoxy group at the 1-position, and a cyclobutyl ring at the 4-position. The cyclobutyl group introduces significant steric hindrance and electronic effects, distinguishing it from linear or branched alkyl-substituted analogs.

Properties

IUPAC Name |

2-bromo-4-cyclobutyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11-6-5-9(7-10(11)12)8-3-2-4-8/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAZBIPIUJFPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclobutyl-1-methoxybenzene typically involves the bromination of 4-cyclobutyl-1-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions, while the cyclobutyl group can be reduced to a butyl group using hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, with bases like potassium carbonate in solvents like toluene or ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2-hydroxy-4-cyclobutyl-1-methoxybenzene, 2-alkoxy-4-cyclobutyl-1-methoxybenzene, or 2-amino-4-cyclobutyl-1-methoxybenzene.

Coupling Products: Biaryl compounds with various substituents on the benzene ring.

Oxidation Products: 2-Bromo-4-cyclobutylbenzaldehyde or 2-bromo-4-cyclobutylbenzoic acid.

Reduction Products: 2-Bromo-4-butyl-1-methoxybenzene.

Scientific Research Applications

2-Bromo-4-cyclobutyl-1-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutyl-1-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations through well-known organic reaction mechanisms such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes, potentially disrupting their normal function.

Comparison with Similar Compounds

Structural Analogues by Substituent Variation

The following table summarizes key structural analogs and their properties:

Physical and Chemical Properties

- Electronic Effects : Methoxy and bromine groups are electron-donating and withdrawing, respectively, creating a polarized aromatic system. Substitutions like chlorine (in 4-Bromo-2-chloro-1-methoxybenzene) further enhance this polarization .

- Purity and Stability : Analogs such as 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene achieve 98% purity after chromatography, suggesting that similar protocols could optimize the target compound’s stability .

Biological Activity

2-Bromo-4-cyclobutyl-1-methoxybenzene is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which also carries a methoxy group and a cyclobutyl substituent. The presence of the cyclobutyl group introduces steric hindrance, influencing the compound's reactivity and interactions with biological targets.

Brominated compounds like this compound typically act through electrophilic aromatic substitution. This mechanism allows the compound to interact with various enzymes and receptors in biological systems. The specific pathways include:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxides or amines, leading to various substitution products.

- Coupling Reactions : It can participate in reactions like Suzuki-Miyaura coupling, forming biaryl compounds.

- Oxidation and Reduction : The methoxy group can be oxidized to form carbonyl compounds, while the cyclobutyl group can undergo hydrogenation.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

- Anticancer Properties : Its structural features may confer anticancer activity, as brominated compounds are often explored for their effects on tumor growth and proliferation.

Case Studies

- Anticancer Studies : In vitro experiments have shown that brominated compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on related compounds suggest that this compound could exhibit similar effects.

- Antimicrobial Studies : Research has indicated that brominated compounds possess significant antimicrobial properties. For instance, studies have shown that derivatives of brominated aromatic compounds can effectively reduce bacterial growth in laboratory settings.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of enzymatic activity |

Applications in Research

The compound is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for creating complex organic molecules with potential therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.